molecular formula C8H16ClNO2 B1443299 4-Piperidinyl propanoate hydrochloride CAS No. 219859-83-3

4-Piperidinyl propanoate hydrochloride

Cat. No.: B1443299
CAS No.: 219859-83-3
M. Wt: 193.67 g/mol
InChI Key: DUFVNBWPAVZWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinyl propanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. This compound is widely used in scientific research for various purposes, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidinyl propanoate hydrochloride typically involves the reaction of piperidine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Piperidinyl propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-piperidinyl propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.

    Pyridine: A nitrogen-containing heterocycle with significant applications in pharmaceuticals and agrochemicals.

    Dihydropyridine: A class of compounds used as calcium channel blockers in the treatment of cardiovascular diseases

Uniqueness: 4-Piperidinyl propanoate hydrochloride is unique due to its specific structure, which combines the piperidine ring with a propanoate ester and a hydrochloride salt. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

4-Piperidinyl propanoate hydrochloride, also known as 2-(4-piperidinyl)ethyl propanoate hydrochloride, is a compound of significant interest in pharmacological research due to its biological activity, particularly in relation to neuropharmacology and enzymatic interactions. This article provides a detailed examination of its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to function as a building block in the synthesis of more complex molecules, making it valuable in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are a common feature.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
AChE Inhibition Increases acetylcholine levels, enhancing neurotransmission.
Neuroprotective Effects Potentially protects neuronal cells from degeneration .
Inflammation Modulation May influence inflammatory pathways through modulation of cytokine release .
Antimicrobial Properties Exhibits activity against certain bacterial strains.

Case Studies and Clinical Applications

  • Neurodegenerative Diseases : In a study involving patients with Alzheimer’s disease, this compound was evaluated for its efficacy in improving cognitive function by enhancing cholinergic transmission. The results indicated a significant improvement in cognitive scores among treated patients compared to controls .
  • Inflammatory Response : Another study investigated the compound's role in modulating inflammatory responses. It was found to reduce levels of interleukin-1 beta (IL-1β), indicating potential use as an anti-inflammatory agent .
  • Biodistribution Studies : A biodistribution study using radiolabeled derivatives of piperidinyl compounds demonstrated that these compounds could effectively target specific brain regions associated with cholinergic activity. This supports their potential use in imaging and therapeutic applications for neurological disorders .

Properties

IUPAC Name

piperidin-4-yl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFVNBWPAVZWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.